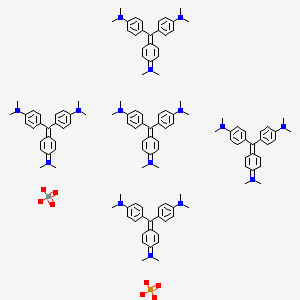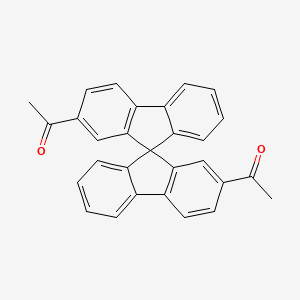
2,2'-Diacetyl-9,9'-spirobifluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Diacetyl-9,9'-spirobifluorene, commonly known as DASF, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique spirobifluorene structure. This compound has been widely studied for its potential applications in various fields such as optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.
Applications De Recherche Scientifique
Electrochemical Properties
2,2'-Diacetyl-9,9'-spirobifluorene has been studied for its electrochemical properties. In aprotic solvent DMF, it shows several reduction peaks in voltammetric experiments, indicating its potential in electrochemistry. For instance, controlled potential electrolysis of this compound can furnish diastereomeric keto-alcohols and keto-pinacols, suggesting its use in synthesizing stereochemically complex molecules (Mattiello & Rampazzo, 1997).
Organic Light-Emitting Diodes (OLEDs)
2,2'-Diacetyl-9,9'-spirobifluorene derivatives have shown potential in the development of OLEDs. Derivatives of this compound exhibit various fluorescence properties, which are crucial for OLED applications. The distinct electronic structure and optical properties of these molecules make them suitable for electroluminescent materials (Chiang, Shu, & Chen, 2005).
Polymer Synthesis
This compound has been utilized in the synthesis of aromatic poly(ether imide)s and polyamides. Its structural feature, where two aminophenoxyfluorene entities are orthogonally arranged, leads to polymers with good solubility, high glass-transition temperatures, and excellent thermal stability. These properties are advantageous for materials that require high performance in harsh environments (Wu & Shu, 2003).
Fluorescence and Luminescent Materials
The compound has been explored for its use in creating highly luminescent materials. Its structural configuration prevents fluorescence quenching, making it a promising candidate for luminescent applications. This is particularly significant in fields like bioimaging and sensor technology, where high fluorescence efficiency is crucial (Sumi & Konishi, 2010).
Electronic and Optical Properties
Studies on spirobifluorene type molecules, including 2,2'-diacetyl-9,9'-spirobifluorene, have provided insights into their electronic structure and optical properties. These findings are essential for developing new materials for electronic and photonic devices. Understanding the interaction of π-electron systems at the spiro-center of these molecules is crucial for their application in electronics and photonics (Johansson et al., 1997).
Scientific Research Applications of 2,2'-Diacetyl-9,9'-Spirobifluorene
Electrochemical Properties
2,2'-Diacetyl-9,9'-spirobifluorene has been studied for its electrochemical properties. In aprotic solvent DMF, it shows several reduction peaks in voltammetric experiments, indicating its potential in electrochemistry. For instance, controlled potential electrolysis of this compound can furnish diastereomeric keto-alcohols and keto-pinacols, suggesting its use in synthesizing stereochemically complex molecules (Mattiello & Rampazzo, 1997).
Organic Light-Emitting Diodes (OLEDs)
2,2'-Diacetyl-9,9'-spirobifluorene derivatives have shown potential in the development of OLEDs. Derivatives of this compound exhibit various fluorescence properties, which are crucial for OLED applications. The distinct electronic structure and optical properties of these molecules make them suitable for electroluminescent materials (Chiang, Shu, & Chen, 2005).
Polymer Synthesis
This compound has been utilized in the synthesis of aromatic poly(ether imide)s and polyamides. Its structural feature, where two aminophenoxyfluorene entities are orthogonally arranged, leads to polymers with good solubility, high glass-transition temperatures, and excellent thermal stability. These properties are advantageous for materials that require high performance in harsh environments (Wu & Shu, 2003).
Fluorescence and Luminescent Materials
The compound has been explored for its use in creating highly luminescent materials. Its structural configuration prevents fluorescence quenching, making it a promising candidate for luminescent applications. This is particularly significant in fields like bioimaging and sensor technology, where high fluorescence efficiency is crucial (Sumi & Konishi, 2010).
Propriétés
IUPAC Name |
1-(2'-acetyl-9,9'-spirobi[fluorene]-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O2/c1-17(30)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)26-10-6-4-8-22(26)24-14-12-20(18(2)31)16-28(24)29/h3-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLANAMJWVQMQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463588 |
Source


|
| Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Diacetyl-9,9'-spirobifluorene | |
CAS RN |
22824-83-5 |
Source


|
| Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethylbenzo[d][1,3]dioxole](/img/structure/B1625085.png)

![3-Methyl-2-azaspiro[4.4]nonane](/img/structure/B1625087.png)
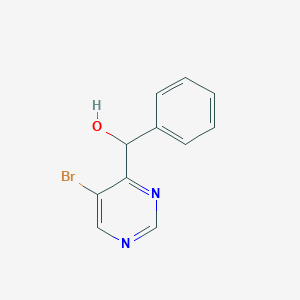
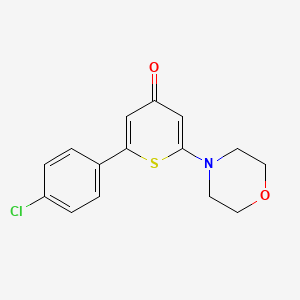
![1-(Pyridin-2-YL)-6,7-dihydro-5H-cyclopenta[C]pyridine](/img/structure/B1625092.png)
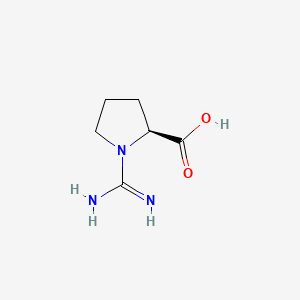
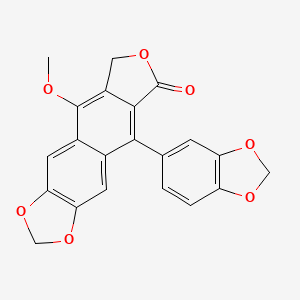
![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)

![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1625100.png)

